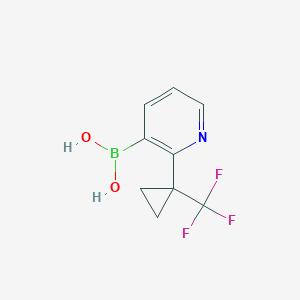
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C9H9BF3NO2 . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring substituted with a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the ortho position of the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This approach uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridine ring.
Chemical Reactions Analysis
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in drug discovery and development.
Material Science: This compound can be used to create novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid in Suzuki-Miyaura cross-coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the trifluoromethyl and cyclopropyl groups, making it less sterically hindered and more reactive in certain reactions.
2-Pyridinylboronic Acid: This compound is similar in structure but lacks the trifluoromethyl and cyclopropyl groups, which can affect its reactivity and selectivity in chemical reactions.
4-Trifluoromethylphenylboronic Acid: This compound contains a trifluoromethyl group but lacks the cyclopropyl and pyridine rings, making it less versatile in certain applications.
Properties
Molecular Formula |
C9H9BF3NO2 |
|---|---|
Molecular Weight |
230.98 g/mol |
IUPAC Name |
[2-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)8(3-4-8)7-6(10(15)16)2-1-5-14-7/h1-2,5,15-16H,3-4H2 |
InChI Key |
UKZZCOFQLVKCJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)C2(CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















